molecular formula C7H7NO3 B041310 4-Nitrobenzyl alcohol CAS No. 619-73-8

4-Nitrobenzyl alcohol

Cat. No. B041310
Key on ui cas rn: 619-73-8
M. Wt: 153.14 g/mol
InChI Key: JKTYGPATCNUWKN-UHFFFAOYSA-N
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Patent
US08871981B2

Procedure details

A solution of 4-phenylbutan-2-ol (97.7 mg, 0.651 mmol), Nor-AZADO (0.90 mg, 6.51 μmol, 1 mol %) and acetic acid (37 μl, 0.651 mmol) in dichloromethane (0.65 ml) was added with DIAD (128 μl, 0.651 mmol, 1 equivalent), and the mixture was stirred for 8 hours under reflux by heating. The reaction mixture was added with saturated aqueous sodium carbonate (2 ml), and the mixture was extracted with dichloromethane. The organic layer was dried over sodium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the objective compound (95.1 mg; yield, 99%). The spectrum data were found to be the same as those obtained in Example 5, (b).
Quantity
97.7 mg
Type
reactant
Reaction Step One
Name
Nor-AZADO
Quantity
0.9 mg
Type
reactant
Reaction Step One
Quantity
37 μL
Type
reactant
Reaction Step One
Name
Quantity
128 μL
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(CC[CH:9]([OH:11])C)C=CC=CC=1.[CH2:12]1[CH:17]2C3[NH+:20]([O-:21])[CH:15]([CH2:16]2)[CH2:14][CH:13]1C3.C(O)(=[O:24])C.CC(OC(/N=N/C(OC(C)C)=O)=O)C.C(=O)([O-])[O-].[Na+].[Na+]>ClCCl>[N+:20]([C:15]1[CH:14]=[CH:13][C:12]([CH2:9][OH:11])=[CH:17][CH:16]=1)([O-:21])=[O:24] |f:4.5.6|

Inputs

Step One
Name
Quantity
97.7 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(C)O
Name
Nor-AZADO
Quantity
0.9 mg
Type
reactant
Smiles
C1C2CC3CC1C(C2)[NH+]3[O-]
Name
Quantity
37 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
128 μL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
Quantity
0.65 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
by heating
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
the objective compound (95.1 mg; yield, 99%)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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